

An In-depth Technical Guide to BMY 7378 (CAS Number: 21102-95-4)

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Compound of Interest

Compound Name: BMY 7378
Cat. No.: B1662572

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Abstract

BMY 7378, with CAS number 21102-95-4, is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. Chemically designated as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, this compound exhibits a dual mechanism of action, functioning as a high-affinity antagonist for the α 1D-adrenergic receptor and a partial agonist for the serotonin 1A (5-HT1A) receptor.^{[1][2]} Its selectivity for the α 1D-adrenoceptor subtype over α 1A and α 1B subtypes makes it an invaluable ligand for dissecting the physiological and pathological roles of this specific receptor.^{[3][4][5]} Furthermore, its activity at the 5-HT1A receptor contributes to its complex pharmacological profile, including its observed antihypertensive effects.^{[6][7]} Recent studies have also suggested a potential role for **BMY 7378** as an angiotensin-converting enzyme (ACE) inhibitor.^{[8][9][10][11]} This guide provides a comprehensive overview of the technical information available for **BMY 7378**, including its chemical and physical properties, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

BMY 7378 is a synthetic compound available as a dihydrochloride salt, which is soluble in water.^{[4][10]} Its chemical structure features a piperazine moiety linked to an azaspiro-decane-dione group.^[1]

Property	Value	Reference
CAS Number	21102-95-4	[4]
Chemical Name	8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, dihydrochloride	[12]
Molecular Formula	C ₂₂ H ₃₁ N ₃ O ₃ · 2HCl	[12]
Molecular Weight	458.42 g/mol	[4] [6]
Appearance	White solid	[13]
Solubility	Soluble in water to 100 mM	[4]
Purity	≥98% (HPLC)	[13]

Pharmacological Profile

BMY 7378 is characterized by its high affinity and selectivity for the α 1D-adrenergic receptor and its partial agonist activity at the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity

BMY 7378 displays a significantly higher affinity for the α 1D-adrenoceptor subtype compared to the α 1A and α 1B subtypes.

Receptor Subtype	Species	Ki (nM)	pKi	Reference
α1D-Adrenoceptor	Rat	2	8.7	[3][4]
Human	-	9.4	[5]	
α1A-Adrenoceptor	Rat	800	6.1	[3][4]
α1B-Adrenoceptor	Hamster	600	6.2	[3][4]
Human	-	7.2	[5]	
α2C-Adrenoceptor	-	-	6.54	[12]

Serotonin Receptor Binding Affinity and Functional Activity

BMY 7378 acts as a partial agonist at the 5-HT1A receptor.

Receptor	Activity	IC50 (nM)	pKi	Reference
5-HT1A Receptor	Partial Agonist	0.8	8.3	[4][12]

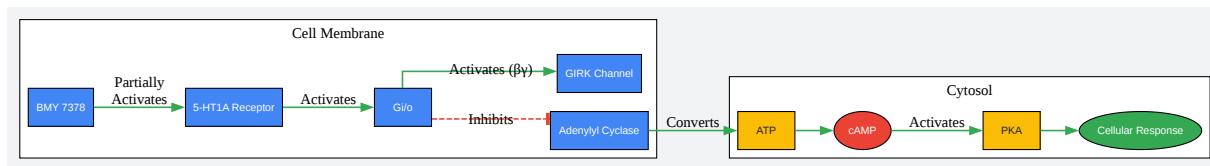
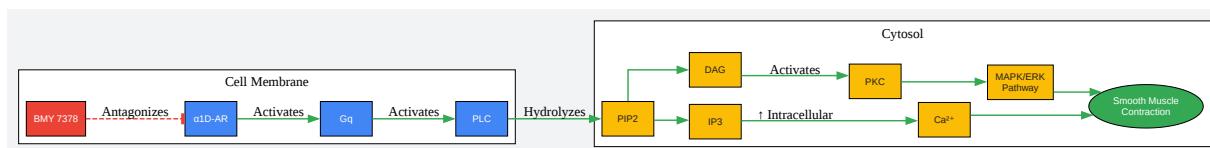
Mechanism of Action and Signaling Pathways

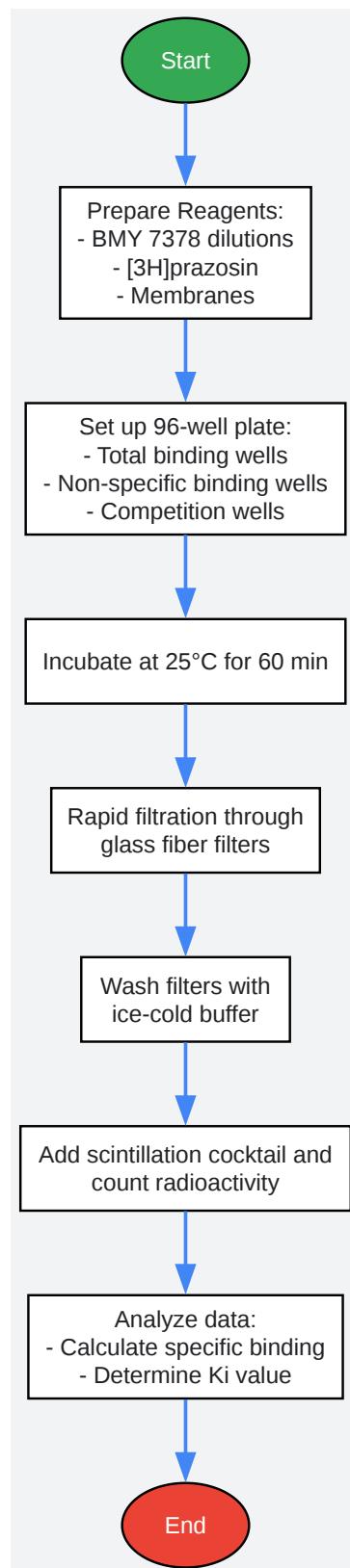
The dual activity of **BMY 7378** on α1D-adrenergic and 5-HT1A receptors results in the modulation of distinct downstream signaling cascades.

α1D-Adrenergic Receptor Antagonism

As an antagonist, **BMY 7378** blocks the binding of endogenous catecholamines like norepinephrine and epinephrine to the α1D-adrenoceptor. This Gq-protein coupled receptor, upon activation, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, **BMY 7378** can inhibit downstream effects such as smooth muscle contraction. The $\alpha 1D$ -adrenoceptor has also been shown to activate the MAPK/ERK signaling pathway.[14]



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